

# Initial safety and toxicity assessments of Pralsetinib in preclinical studies.

Author: BenchChem Technical Support Team. Date: December 2025



# Preclinical Safety and Toxicity of Pralsetinib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Pralsetinib** (GAVRETO®) is a potent and selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase, a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2] Its high selectivity for RET is a key design feature intended to minimize off-target toxicities often associated with multi-kinase inhibitors.[1] This technical guide provides a comprehensive overview of the initial safety and toxicity assessments of **pralsetinib** from preclinical studies, offering valuable insights for researchers and drug development professionals. The information presented herein is compiled from publicly available regulatory documents and scientific literature.

# **Executive Summary of Preclinical Findings**

Preclinical evaluation of **pralsetinib** encompassed a standard battery of toxicology studies, including single-dose and repeat-dose toxicity, safety pharmacology, genotoxicity, and reproductive and developmental toxicity assessments. The findings from these studies were instrumental in establishing a preliminary safety profile and informing the design of first-in-human clinical trials.



Key findings from the preclinical program include:

- General Toxicology: Repeat-dose toxicity studies in rats and monkeys identified the heart as
  a potential target organ, with observations of histologic necrosis and hemorrhage at higher
  exposure levels.[1]
- Genotoxicity: Pralsetinib was found to be non-mutagenic and non-clastogenic in a standard battery of in vitro and in vivo genotoxicity assays.[1]
- Reproductive and Developmental Toxicology: Studies in rats indicated the potential for embryo-fetal toxicity, including post-implantation loss and teratogenicity at clinically relevant exposures.[2][3]
- Safety Pharmacology: Dedicated studies evaluated the effects of **pralsetinib** on vital functions, including the cardiovascular, respiratory, and central nervous systems.

## **General Toxicology**

Repeat-dose toxicity studies are fundamental to understanding the potential adverse effects of a new chemical entity following prolonged exposure. For **pralsetinib**, these studies were conducted in both rodent (rat) and non-rodent (monkey) species to identify target organs of toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL).

#### **Repeat-Dose Toxicity Studies**

Table 1: Summary of Key Findings from Repeat-Dose Toxicity Studies of **Pralsetinib** 



| Species | Duration | Key Findings                                                            | Exposure Levels Associated with Findings (relative to human therapeutic exposure) |
|---------|----------|-------------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Rat     | 28 days  | Histologic necrosis and hemorrhage in the heart of premature decedents. | ≥ 1.1-fold                                                                        |
| Monkey  | 28 days  | Histologic necrosis and hemorrhage in the heart of premature decedents. | ≥ 2.6-fold                                                                        |

- Experimental Protocol for Repeat-Dose Toxicity Studies (General):
  - Animal Models: Typically, Sprague Dawley rats and cynomolgus monkeys are used.
  - Dosing: Pralsetinib was administered orally once daily.
  - Duration: Studies ranged up to 28 days to support initial clinical trials.
  - Parameters Monitored: Included clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and macroscopic and microscopic pathology.
  - Toxicokinetics: Plasma concentrations of **pralsetinib** were measured to determine exposure levels.

# **Safety Pharmacology**

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

# **Cardiovascular Safety**



Given the findings in the repeat-dose toxicity studies, cardiovascular safety was a key area of investigation. In vitro hERG assays and in vivo cardiovascular studies in animal models are standard components of this assessment.

#### Central Nervous System (CNS) and Respiratory Safety

Studies to assess the effects of **pralsetinib** on the central and respiratory systems are also a standard part of the safety pharmacology package.

## Genotoxicity

A battery of tests was conducted to assess the genotoxic potential of **pralsetinib**.

Table 2: Summary of Genotoxicity Studies for Pralsetinib

| Assay                                              | Test System                | Metabolic<br>Activation | Result   |
|----------------------------------------------------|----------------------------|-------------------------|----------|
| Bacterial Reverse<br>Mutation Assay (Ames<br>Test) | S. typhimurium and E. coli | With and without S9     | Negative |
| In Vitro Micronucleus<br>Assay                     | Mammalian cells            | With and without S9     | Negative |
| In Vivo Micronucleus<br>Assay                      | Rat bone marrow            | N/A                     | Negative |

- Experimental Protocol for Genotoxicity Assays:
  - Ames Test: This assay evaluates the ability of the test compound to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
  - In Vitro Micronucleus Test: This assay assesses the potential of a test compound to induce chromosomal damage or aneuploidy in cultured mammalian cells.
  - In Vivo Micronucleus Test: This test evaluates the potential for chromosomal damage in the bone marrow of rodents treated with the test compound.



## Reproductive and Developmental Toxicology

The potential effects of **pralsetinib** on fertility and embryo-fetal development were investigated in animal models.

#### Fertility and Early Embryonic Development

A study in Sprague Dawley rats was conducted to assess the effects of **pralsetinib** on male and female fertility.

#### **Embryo-fetal Developmental Toxicity**

Studies in pregnant rats were performed to evaluate the potential for **pralsetinib** to cause harm to the developing fetus.

Table 3: Key Findings from Embryo-fetal Developmental Toxicity Study in Rats

| Dose Level (mg/kg/day) | Exposure Multiple (vs.<br>human 400 mg dose AUC) | Key Findings                                                                        |
|------------------------|--------------------------------------------------|-------------------------------------------------------------------------------------|
| ≥ 5                    | ~0.2                                             | Teratogenic effects                                                                 |
| ≥ 20                   | ~1.5                                             | 100% embryo-fetal mortality<br>due to post-implantation loss<br>(early resorptions) |

- Experimental Protocol for Embryo-fetal Developmental Toxicity Study (Rat):
  - Animal Model: Pregnant Sprague Dawley rats.
  - Dosing Period: Pralsetinib was administered orally during the period of organogenesis.
  - Evaluations: Included maternal clinical signs, body weight, and food consumption, as well
    as uterine contents and detailed fetal examinations for external, visceral, and skeletal
    abnormalities.

# Signaling Pathway and Experimental Workflows



## **RET Signaling Pathway Inhibition by Pralsetinib**

**Pralsetinib** exerts its therapeutic effect by inhibiting the RET receptor tyrosine kinase. Constitutive activation of RET through fusions or mutations leads to the activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which drive tumor cell proliferation and survival. **Pralsetinib** blocks this aberrant signaling.



Click to download full resolution via product page

Caption: Inhibition of the RET signaling pathway by **Pralsetinib**.

# **General Preclinical Toxicology Workflow**

The initial safety assessment of a drug candidate like **pralsetinib** follows a structured workflow to gather essential data before human trials.





Click to download full resolution via product page

Caption: A generalized workflow for preclinical safety and toxicity assessment.

#### Conclusion

The preclinical safety and toxicity studies of **pralsetinib** provided a foundational understanding of its toxicological profile. The findings of cardiac effects in repeat-dose animal studies and embryo-fetal toxicity in reproductive toxicology studies were important considerations for clinical development and are reflected in the drug's prescribing information. The absence of genotoxic signals was a positive finding. This comprehensive preclinical data package, in conjunction with efficacy data from preclinical models, supported the transition of **pralsetinib** into clinical trials, ultimately leading to its approval for the treatment of RET-altered cancers. For drug development professionals, this case study underscores the importance of a thorough preclinical safety evaluation in characterizing the risk-benefit profile of a novel targeted therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- To cite this document: BenchChem. [Initial safety and toxicity assessments of Pralsetinib in preclinical studies.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028467#initial-safety-and-toxicity-assessments-ofpralsetinib-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com